3-Oxolanilmetilsulfonamida

Descripción general

Descripción

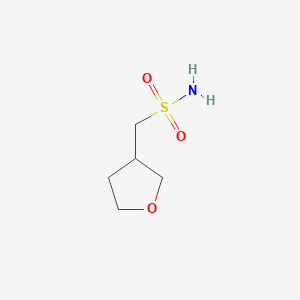

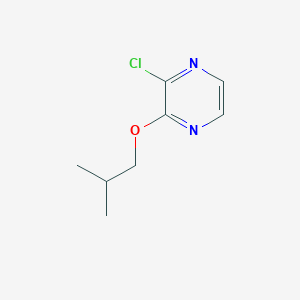

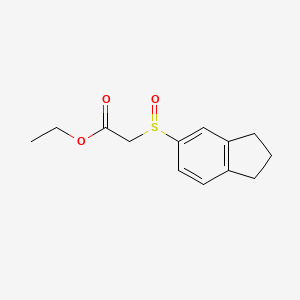

Oxolan-3-ylmethanesulfonamide is a compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 . It is a cyclic sulfonamide compound.

Synthesis Analysis

Oxolan-3-ylmethanesulfonamide can be synthesized through various methods, including the reaction of 3-hydroxyoxetane-3-methanesulfonic acid with amines or their derivatives . The resulting product can be characterized using various analytical techniques such as infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The InChI code for Oxolan-3-ylmethanesulfonamide is 1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) and the InChI key is NFOUZRZWVDPJJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Oxolan-3-ylmethanesulfonamide is a white crystalline powder that is soluble in water and most organic solvents. Its melting point is 69-70°C . The compound’s boiling point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

La 3-Oxolanilmetilsulfonamida tiene aplicaciones potenciales en el descubrimiento de fármacos, particularmente en el desarrollo de nuevos agentes terapéuticos. Su estructura molecular podría utilizarse en la síntesis de nuevos compuestos con actividades farmacológicas específicas. La capacidad del compuesto para interactuar con varios objetivos biológicos se puede explorar a través de modelos computacionales y bioensayos para identificar posibles candidatos a fármacos .

Síntesis orgánica

En química orgánica, la this compound puede servir como un bloque de construcción para la síntesis de moléculas orgánicas complejas. Su grupo sulfonamida es un grupo funcional versátil que puede sufrir varias reacciones químicas, lo que lo hace valioso para construir diversas arquitecturas moleculares .

Catálisis

El compuesto puede encontrar uso en la investigación de la catálisis. Si bien las aplicaciones específicas en catálisis para la this compound no se detallan en la literatura disponible, las sulfonamidas, en general, se sabe que influyen en la actividad catalítica en ciertas reacciones bioquímicas. La investigación podría centrarse en su papel como ligando o catalizador en la aceleración de transformaciones químicas .

Ciencia de los materiales

La this compound podría investigarse por sus propiedades en la ciencia de los materiales. Sus características estructurales podrían contribuir al desarrollo de nuevos materiales con propiedades únicas, como mayor durabilidad o interacción específica con otras sustancias .

Química analítica

Este compuesto se puede utilizar como un estándar o reactivo en química analítica para desarrollar nuevos métodos para la detección y cuantificación de sustancias químicas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración y como referencia en varias técnicas analíticas .

Ciencias ambientales

Los científicos ambientales podrían explorar el papel de la this compound en los sistemas ambientales. Podría usarse como un trazador para estudiar las vías de contaminación o en la evaluación de la capacidad de las comunidades microbianas para metabolizar varios compuestos .

Bioquímica

En bioquímica, se pueden estudiar las interacciones de la this compound con enzimas y proteínas. Comprender cómo este compuesto afecta las vías biológicas a nivel molecular podría conducir a información sobre los procesos celulares y el desarrollo de ensayos bioquímicos .

Farmacología

Finalmente, en farmacología, la this compound se puede examinar por su farmacocinética y farmacodinamia. Sus efectos en el cuerpo, posibles usos terapéuticos y efectos secundarios se pueden estudiar para evaluar su idoneidad como medicamento o herramienta farmacológica .

Mecanismo De Acción

Target of Action

Oxolan-3-ylmethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to target the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA replication .

Mode of Action

Sulfonamides, including Oxolan-3-ylmethanesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by Oxolan-3-ylmethanesulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

Sulfonamides generally exhibit good oral bioavailability, are distributed widely in the body, and are primarily excreted unchanged in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxolan-3-ylmethanesulfonamide. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy might be influenced by the presence of PABA in the environment, as PABA can compete with the drug for binding to dihydropteroate synthetase .

Análisis Bioquímico

Biochemical Properties

Oxolan-3-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-binding proteins, which are involved in the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound also interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor, affecting the enzyme’s activity and thus influencing various physiological processes .

Cellular Effects

Oxolan-3-ylmethanesulfonamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, Oxolan-3-ylmethanesulfonamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Oxolan-3-ylmethanesulfonamide involves its binding interactions with various biomolecules. It exerts its effects primarily through enzyme inhibition. For example, by binding to the active site of carbonic anhydrase, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby disrupting normal physiological functions. Additionally, Oxolan-3-ylmethanesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxolan-3-ylmethanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Oxolan-3-ylmethanesulfonamide remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to Oxolan-3-ylmethanesulfonamide has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of Oxolan-3-ylmethanesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as liver and kidney damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

Oxolan-3-ylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. Additionally, Oxolan-3-ylmethanesulfonamide can influence the synthesis and degradation of important biomolecules, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Oxolan-3-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, Oxolan-3-ylmethanesulfonamide may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production .

Subcellular Localization

Oxolan-3-ylmethanesulfonamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of Oxolan-3-ylmethanesulfonamide can significantly influence its biochemical activity and overall cellular effects .

Propiedades

IUPAC Name |

oxolan-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOUZRZWVDPJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247506-09-7 | |

| Record name | oxolan-3-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)